N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide is a complex organic compound that features a fluorenyl group attached to a carbamoyl moiety, which is further connected to a dihydroxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide typically involves the reaction of 9H-fluorene with a suitable carbamoyl chloride, followed by the introduction of the dihydroxybenzamide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dihydroxybenzamide moiety may participate in hydrogen bonding or π-π interactions, while the fluorenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine
- N-((9H-Fluoren-9-ylmethoxy)carbonyl)-2-methoxy-L-phenylalanine
- N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-2-phenylglycine
Uniqueness
N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide is unique due to its combination of a fluorenyl group with a dihydroxybenzamide structure. This unique combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C21H16N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(9H-fluoren-9-ylcarbamoyl)-2,6-dihydroxybenzamide |
InChI |
InChI=1S/C21H16N2O4/c24-16-10-5-11-17(25)18(16)20(26)23-21(27)22-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19,24-25H,(H2,22,23,26,27) |
InChI Key |
ZYTNFBHCEBPFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.